
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- is a chiral compound with the molecular formula C9H16N2S It is known for its unique structural features, which include an isothiocyanate group attached to a cyclohexane ring substituted with N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with thiophosgene in the presence of a base to form the isothiocyanate derivative. The reaction conditions typically include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: 0°C to room temperature
Base: Triethylamine or pyridine
The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with the thiophosgene to yield the desired isothiocyanate product.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols; conditions include room temperature to mild heating.
Oxidation: Reagents like hydrogen peroxide, peracids; conditions include room temperature to mild heating.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include low to moderate temperatures.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Thiocarbamate Derivatives: Formed from nucleophilic substitution with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
Scientific Research Applications
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine, which contain nucleophilic side chains. The pathways involved in these reactions are typically those associated with enzyme inhibition or protein cross-linking.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1S,2S)-: The enantiomer of the (1R,2R)- compound, with similar chemical properties but different biological activities.
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2S)-: A diastereomer with distinct stereochemistry and potentially different reactivity.
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1S,2R)-: Another diastereomer with unique stereochemical features.
Uniqueness
Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The (1R,2R)- configuration may confer distinct advantages in terms of selectivity and potency in medicinal applications compared to its enantiomers and diastereomers.
Properties
Molecular Formula |
C9H16N2S |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
LMYQAGLOKDCFMQ-RKDXNWHRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N=C=S |
Canonical SMILES |
CN(C)C1CCCCC1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


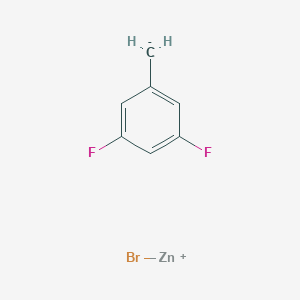
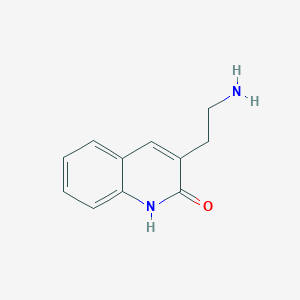
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)
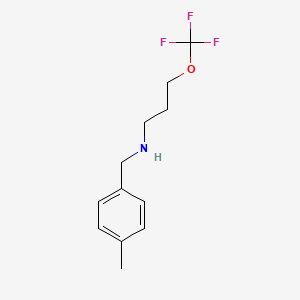
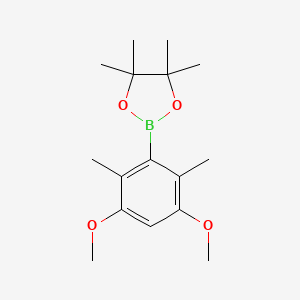
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
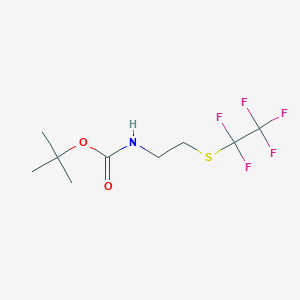
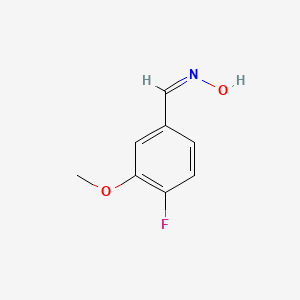
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)

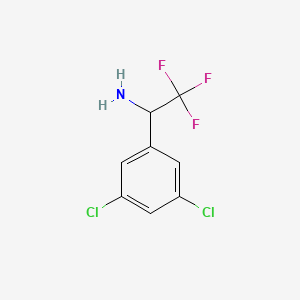
amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)

